molecular formula C13H22ClNO B5352360 N-ethyl-2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride

N-ethyl-2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride

Cat. No.: B5352360
M. Wt: 243.77 g/mol
InChI Key: DTLRQNRDZOAIKM-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group attached to an ethanamine backbone, with a propan-2-ylphenoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride typically involves the reaction of 2-(2-propan-2-ylphenoxy)ethanamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

N-ethyl-2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(2-ethylphenoxy)ethanamine;hydrochloride
  • N-ethyl-N-(2-iodoethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride
  • 2-ethoxy-N-[2-(2-ethoxyphenoxy)ethyl]ethanamine;hydrochloride

Uniqueness

N-ethyl-2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-(2-propan-2-ylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-4-14-9-10-15-13-8-6-5-7-12(13)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRQNRDZOAIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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